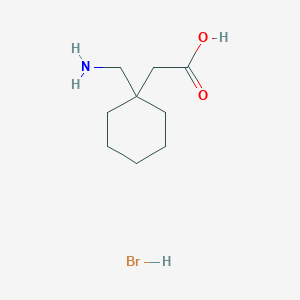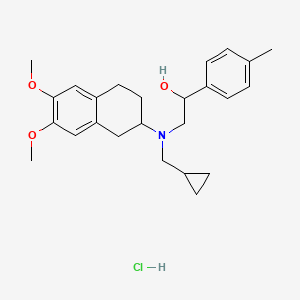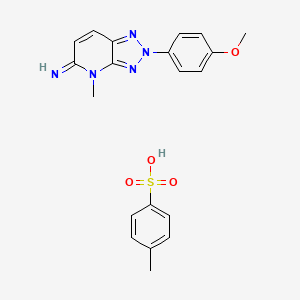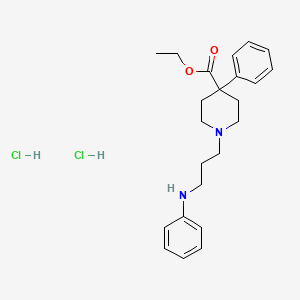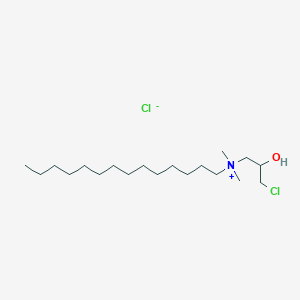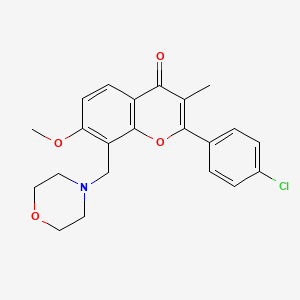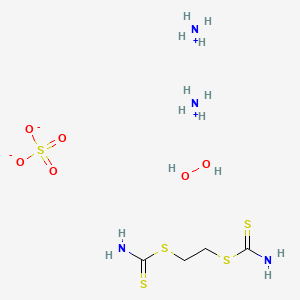
2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented
Chemical Reactions Analysis
Types of Reactions
2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrrole derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the development of materials with specific properties, such as dyes or pigments.
Mechanism of Action
The mechanism of action for 2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with molecular targets and pathways within a system
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione include other pyrrole derivatives with similar structural features. Examples include:
- 3,6-di-p-tolyl-2,5-dihydro-pyrrolo(3,4-c)pyrrole-1,4-dione
- 2,5-dihydro-3,6-bis(4-methylphenyl)pyrrolo(3,4-c)pyrrole-1,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties. This compound’s particular arrangement of functional groups may confer unique reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
84632-66-6 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(4-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C20H16N2O2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChI Key |
WBJVMPJVGWZAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

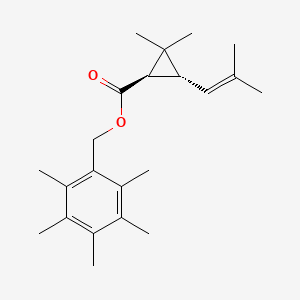
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
